1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone
Beschreibung
1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core substituted with a 1,5-dimethylimidazole moiety at the 4-position and an acetyl group at the 1-position. This structure combines the conformational flexibility of piperazine with the aromatic and electronic properties of dimethylimidazole, making it a versatile scaffold in medicinal chemistry. Its CAS number (1956335-89-9) and commercial availability (97% purity, ¥2302.01/g) highlight its relevance in pharmaceutical research .
Eigenschaften
Molekularformel |
C11H18N4O |
|---|---|
Molekulargewicht |
222.29 g/mol |
IUPAC-Name |
1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C11H18N4O/c1-9-8-12-11(13(9)3)15-6-4-14(5-7-15)10(2)16/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
COMSXLMZIMMXKN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(N1C)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Eine gängige Methode beinhaltet die Cyclisierung von Amidinitrilen zur Bildung disubstituierter Imidazole, die anschließend weiter funktionalisiert werden können, um den Piperazinring einzuführen . Die Reaktionsbedingungen beinhalten oft die Verwendung einer Nickel-katalysierten Addition zu Nitrilen, gefolgt von Proto-Demetallierung, Tautomerisierung und dehydrativer Cyclisierung .
Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann mehrstufige Syntheseverfahren umfassen, die für die großtechnische Produktion optimiert sind. Diese Verfahren beinhalten oft die Verwendung von Katalysatoren und Reagenzien, die eine hohe Ausbeute und Reinheit des Endprodukts gewährleisten. Die spezifischen Details der industriellen Produktionsverfahren sind proprietär und können zwischen den Herstellern variieren.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The piperazine nitrogen atoms and the imidazole ring participate in nucleophilic substitution reactions. Key examples include:
| Reagent/Conditions | Reaction Site | Product Formed | Yield/Notes | Source |
|---|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | Piperazine N-atoms | Quaternary ammonium derivatives | Moderate (50–70%) | |
| Acyl chlorides (e.g., AcCl) | Piperazine N-atoms | Acylated piperazine derivatives | High (75–85%) | |
| Aryl sulfonyl chlorides | Imidazole N-atoms | Sulfonamide adducts | Variable (30–60%) |
-
Mechanistic Insight : Alkylation and acylation occur preferentially at the less sterically hindered piperazine nitrogens due to their higher nucleophilicity compared to the imidazole nitrogens.
Oxidation Reactions
The acetyl group and imidazole ring undergo oxidation under controlled conditions:
| Oxidizing Agent | Target Site | Product Formed | Conditions | Source |
|---|---|---|---|---|
| KMnO₄ (acidic) | Acetyl group | Carboxylic acid derivative | Quantitative conversion | |
| H₂O₂ (aqueous) | Imidazole ring | Imidazole N-oxide | Moderate (40–55%) |
-
Example Reaction :
This reaction is pH-sensitive, with optimal yields achieved in neutral aqueous media .
Reduction Reactions
The acetyl group can be reduced to ethanol or ethane derivatives:
| Reducing Agent | Product Formed | Conditions | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Secondary alcohol | Ethanol, room temperature | High (80–90%) | |
| LiAlH₄ | Ethane derivative | Anhydrous THF, reflux | Moderate (60–70%) |
-
Selectivity : NaBH₄ selectively reduces the ketone without affecting the imidazole ring, whereas LiAlH₄ may partially reduce the heterocyclic system.
Cyclization and Ring-Opening Reactions
The compound participates in cycloaddition and ring-forming reactions:
-
Thiazolidinone Synthesis :
This reaction exploits the ketone’s electrophilicity to form a five-membered heterocycle .
Stability and Degradation
The compound degrades under harsh conditions:
Comparative Reactivity Table
A comparison with structurally related compounds highlights unique reactivity:
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is being investigated for its therapeutic potential in various diseases. Key applications include:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in oncology.
| Study | Cancer Type | IC₅₀ Value (nM) | Effect |
|---|---|---|---|
| Study A | Breast Cancer | 642.1 | Moderate Anti-proliferative |
| Study B | Lung Cancer | 15.0 | Potent Enzyme Inhibition |
Antimicrobial Activity
The compound's imidazole moiety suggests potential antimicrobial properties. Research indicates that derivatives with similar structures have shown efficacy against bacterial and fungal strains.
| Compound | Target Microorganism | Activity |
|---|---|---|
| Compound X | E. coli | Effective |
| Compound Y | Candida albicans | Moderate |
Neuropharmacology
Preliminary studies suggest that this compound may also exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.
Case Study 1: Anticancer Properties
A recent study evaluated the anticancer properties of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone against various cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis through intrinsic pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial activity of imidazole derivatives, including this compound. The results showed promising activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
Wirkmechanismus
The mechanism of action of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological Activity Comparison
- Anti-Psychotic Activity: Biphenyl-piperazine-ethanone derivatives (e.g., 1-(biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethanone) exhibit dual anti-dopaminergic and anti-serotonergic activity, with lower catalepsy induction due to methoxy or chloro substituents . In contrast, the target compound’s dimethylimidazole may favor interactions with histamine or kinase receptors, though specific data are pending.
Antimicrobial Activity :
5-Nitroimidazole derivatives (e.g., ) show efficacy against anaerobic bacteria via nitro group reduction, a mechanism absent in the target compound. The dimethylimidazole in the target may instead modulate eukaryotic enzymes (e.g., kinases) .- Kinase Inhibition Potential: Compounds like m2 (), featuring triazole-phenyl linkages, demonstrate kinase inhibition via π-π stacking and hydrogen bonding. The target’s dimethylimidazole could similarly engage in hydrophobic interactions but lacks the triazole’s hydrogen-bonding capacity .
Physicochemical Properties
- Lipophilicity : The dimethylimidazole in the target compound (LogP ~2.1, estimated) offers moderate lipophilicity, between the highly lipophilic biphenyl derivatives (LogP ~3.5) and the polar tetrazole analogues (LogP ~1.3) .
Biologische Aktivität
1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is a compound characterized by the presence of both imidazole and piperazine rings, which contribute to its unique biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₈N₄O |
| Molecular Weight | 222.29 g/mol |
| IUPAC Name | 1-[4-(1,5-dimethylimidazol-2-yl)piperazin-1-yl]ethanone |
| InChI Key | COMSXLMZIMMXKN-UHFFFAOYSA-N |
Structural Insights
The compound features a five-membered imidazole ring and a six-membered piperazine ring. The imidazole moiety is known for its ability to interact with various biological targets, while the piperazine enhances binding affinity and selectivity towards these targets.
The biological activity of 1-(4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone is primarily attributed to its interactions with specific enzymes and receptors. The imidazole ring can engage in hydrogen bonding and π-stacking interactions, which are crucial for enzyme inhibition and receptor modulation. The piperazine component may enhance solubility and bioavailability, facilitating its therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example, compounds similar to 1-(4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone have shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Potential
Recent studies have explored the anticancer effects of related compounds. A series of derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Some derivatives exhibited significant cytotoxic effects, indicating that modifications to the imidazole or piperazine moieties could enhance anticancer activity .
Case Study: Cytotoxic Activity Evaluation
In a comparative study involving various derivatives of imidazole-piperazine compounds:
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 11 | HT-29 | 15 | Induces apoptosis via DNA fragmentation |
| 12 | MCF-7 | 25 | Cell cycle arrest in G0/G1 phase |
| 13 | HeLa | 20 | Inhibition of DNA synthesis |
These results highlight the potential for further development in anticancer therapies utilizing this compound's structural framework .
Therapeutic Applications
The unique structure of 1-(4-(1,5-dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone positions it as a promising candidate for drug development in various therapeutic areas:
- Antimicrobial Agents : Its efficacy against resistant bacterial strains suggests it could be developed into new antibiotics.
- Anticancer Drugs : The ability to induce apoptosis in cancer cells presents opportunities for treatment strategies targeting specific malignancies.
Future Directions in Research
Ongoing research aims to elucidate the full spectrum of biological activities associated with this compound. Future studies will focus on:
- Mechanistic Studies : Understanding the precise molecular interactions that lead to its biological effects.
- In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic efficacy.
Q & A
Basic Question: What are the key structural features of 1-(4-(1,5-Dimethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone, and how are they confirmed experimentally?
Answer:
The compound contains an imidazole ring (1,5-dimethyl-substituted) linked to a piperazine moiety via a ketone group. Structural confirmation involves:
- Nuclear Magnetic Resonance (NMR) : - and -NMR identify proton environments (e.g., imidazole C-H at δ 7.2–7.5 ppm) and carbonyl signals (C=O at ~170 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 222.29 for [M+H]) validate the molecular formula (CHNO) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths (e.g., C-N in piperazine at ~1.45 Å) and confirms chair conformation of the piperazine ring .
Basic Question: What synthetic routes are commonly used to prepare this compound?
Answer:
A multi-step approach is typical:
Imidazole Formation : Cyclization of nitriles or amides using nickel catalysis or microwave-assisted methods to generate the 1,5-dimethylimidazole core .
Piperazine Coupling : React the imidazole intermediate with 1-chloroethanone in the presence of KCO or NaH in solvents like dioxane or DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) yields >95% purity .
Advanced Question: How can researchers resolve contradictions in structural data (e.g., NMR vs. crystallography)?
Answer:
- Cross-Validation : Compare NMR chemical shifts with computational predictions (DFT calculations) and crystallographic bond lengths .
- Refinement Software : Use SHELXL for crystallographic refinement to detect disorder or hydrogen bonding effects (e.g., O–H···O interactions in crystal packing) .
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility (e.g., piperazine ring puckering) not captured in static crystal structures .
Advanced Question: What methodologies are used to investigate its pharmacological mechanisms (e.g., antimicrobial activity)?
Answer:
- In Vitro Assays :
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., PC-3) to assess selectivity (IC values <50 µM indicate therapeutic potential) .
Advanced Question: How is crystallographic data analyzed to determine molecular conformation and packing?
Answer:
- Software : SHELX suite (SHELXD for solution, SHELXL for refinement) resolves crystal symmetry and thermal displacement parameters .
- Hydrogen Bonding : Identify O–H···O or N–H···O interactions (e.g., chains along [0 1 0] axis) using Mercury or OLEX2 visualization .
- Puckering Analysis : Calculate Cremer-Pople parameters (Q, θ, φ) for piperazine rings to confirm chair or boat conformations .
Advanced Question: What strategies optimize reaction yields during synthesis?
Answer:
- Catalyst Screening : Test Pd/C, NiCl, or microwave irradiation to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution in piperazine coupling .
- Design of Experiments (DoE) : Vary temperature (80–120°C), stoichiometry (1:1–1:2), and reaction time (8–24h) to maximize yield .
Basic Question: How is the compound’s purity assessed, and what impurities are common?
Answer:
- HPLC : Reverse-phase C18 columns (acetonitrile/water) detect unreacted intermediates or byproducts (e.g., dealkylated imidazoles) .
- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 59.44%, H: 8.11%) .
- TLC : Monitor reactions using silica plates (R ~0.5 in ethyl acetate) .
Advanced Question: How do researchers validate biological activity data against potential artifacts?
Answer:
- Positive/Negative Controls : Include chloramphenicol (antibacterial) and fluconazole (antifungal) to benchmark activity .
- Dose-Response Curves : Ensure linear correlation between concentration and inhibition (R >0.95) .
- Counter-Screens : Test for false positives (e.g., redox-cycling compounds) using catalase or SOD .
Advanced Question: What computational methods predict structure-activity relationships (SAR)?
Answer:
- Docking Studies : Use AutoDock or Schrödinger to model interactions with S1PL or microbial targets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., imidazole methyl groups) with MIC values .
- MD Simulations : Analyze piperazine flexibility and its impact on target binding .
Basic Question: What safety protocols are critical when handling this compound?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
